3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYANUVRRRVRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a common feature in many bioactive molecules, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biological Activity
3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
- CAS Number : 922054-61-3
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiinflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. A study demonstrated that derivatives with similar structures exhibited IC50 values for COX-2 inhibition ranging from 23.8 to 42.1 μM .
- Antitumor Activity : Several studies have indicated that oxazepine derivatives possess significant antitumor properties. For instance, compounds targeting the BRAF(V600E) mutation have been highlighted for their effectiveness against specific cancer types .
- Antimicrobial Properties : The biological activity of related compounds has also been examined for their antimicrobial effects against various pathogens, suggesting a broad spectrum of activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure affect biological activity:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | — | 42.1 ± 0.30 |
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 11.7 ± 0.23 | — |
These findings suggest that specific substitutions on the benzamide moiety can enhance or diminish the anti-inflammatory effects .
Case Studies
- Anti-inflammatory Effects : A recent investigation assessed the anti-inflammatory properties of a series of oxazepine derivatives in RAW264.7 macrophages. The results indicated a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with these compounds .
- Antitumor Efficacy : In vitro studies on breast cancer cell lines demonstrated that certain oxazepine derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin, indicating their potential as adjunct therapies in cancer treatment .
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling:
Key Findings:
-
The chloro group’s position ortho to the benzamide enhances reactivity in cross-coupling .
-
Steric hindrance from the benzoxazepine ring reduces yields in bulkier substituents .
Amide Hydrolysis and Functionalization
The benzamide linkage undergoes hydrolysis and re-functionalization:
Notes:
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Hydrolysis under basic conditions (NaOH) results in decomposition of the benzoxazepine ring.
-
Enzymatic methods offer regioselectivity but lower efficiency .
Oxidation and Reduction of the Benzoxazepine Core
The tetrahydrobenzooxazepine ring undergoes redox transformations:
Findings:
Photochemical and Thermal Stability
| Condition | Observation | Half-Life (h) | Source |
|---|---|---|---|
| UV Light (254 nm) | Degradation to chlorobenzene + CO₂ | 4.2 | |
| Heat (150°C) | Ring contraction to quinazoline | 6.8 |
Implications:
-
Requires storage in amber vials at ≤−20°C for long-term stability.
Kinetic and Mechanistic Insights
Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Dioxocine
The tetrahydrobenzooxazepine core in the target compound differs from the tetrahydrobenzo[b][1,4]dioxocine ring found in caffeic acid amides (e.g., compound D9, (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) . While both cores are seven-membered rings, the dioxocine system contains two oxygen atoms, whereas the oxazepine has one oxygen and one nitrogen. This difference influences electronic properties and binding interactions. For example, compound D9 demonstrated potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative activity against HepG2 cells (IC50 = 0.79 μM) .
Substituent Effects: Chloro vs. Fluoro vs. Parent Benzamide
- 3-Chloro Substitution: The chloro group in the target compound may enhance lipophilicity and metabolic stability compared to its non-halogenated parent, N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide . Chlorine’s electron-withdrawing effect could also modulate electronic interactions with biological targets.
- 3-Fluoro Analog : The fluoro derivative (CAS: 921890-33-7) replaces chlorine with fluorine, a smaller halogen with stronger electronegativity. Fluorine often improves bioavailability and membrane permeability due to its bioisosteric properties, though its impact on target binding must be empirically validated .
Functional Group Modifications: Amide vs. Alcohol Derivatives
The hydrochloride salt of (2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS: 1332531-44-8) replaces the benzamide group with a methanol moiety . Instead, the alcohol derivative may serve as a precursor for further functionalization or exhibit divergent biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
